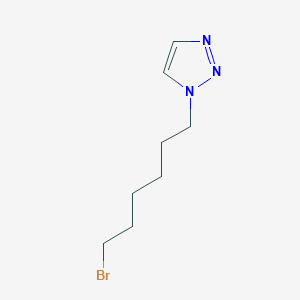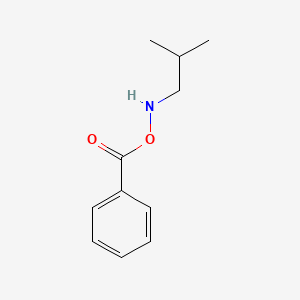
1-(6-Bromohexyl)-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromohexyl)-1,2,3-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromohexyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromohexyl)-1,2,3-triazole typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. The general steps are as follows:
Preparation of 6-bromohexyl azide: This is achieved by reacting 6-bromohexanol with sodium azide in the presence of a suitable solvent like dimethylformamide.
Cycloaddition Reaction: The 6-bromohexyl azide is then reacted with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromohexyl)-1,2,3-triazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium or copper catalysts in the presence of ligands and bases.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Oxidized derivatives of the triazole ring.
Coupled Products: More complex triazole-containing molecules.
Scientific Research Applications
1-(6-Bromohexyl)-1,2,3-triazole has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties.
Bioconjugation: The triazole ring is a common motif in bioconjugation chemistry, linking biomolecules for various applications.
Mechanism of Action
The mechanism of action of 1-(6-Bromohexyl)-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
- 1-(6-Chlorohexyl)-1,2,3-triazole
- 1-(6-Iodohexyl)-1,2,3-triazole
- 1-(6-Azidohexyl)-1,2,3-triazole
Comparison: 1-(6-Bromohexyl)-1,2,3-triazole is unique due to the presence of the bromine atom, which can be a versatile leaving group in substitution reactions. This makes it particularly useful in synthetic chemistry for creating a wide range of derivatives. Compared to its chloro and iodo counterparts, the bromo compound offers a balance between reactivity and stability.
Properties
Molecular Formula |
C8H14BrN3 |
|---|---|
Molecular Weight |
232.12 g/mol |
IUPAC Name |
1-(6-bromohexyl)triazole |
InChI |
InChI=1S/C8H14BrN3/c9-5-3-1-2-4-7-12-8-6-10-11-12/h6,8H,1-5,7H2 |
InChI Key |
YUPHBXRGCSYVID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=N1)CCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[(Benzyloxy)methyl]-2H-tetrazole](/img/structure/B11925667.png)









![4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11925730.png)
